![molecular formula C19H22FN5O B2368268 7-Fluoro-3-[[1-(2-pyrazol-1-ylethyl)piperidin-4-yl]methyl]quinazolin-4-one CAS No. 2415525-54-9](/img/structure/B2368268.png)
7-Fluoro-3-[[1-(2-pyrazol-1-ylethyl)piperidin-4-yl]methyl]quinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Fluoro-3-[[1-(2-pyrazol-1-ylethyl)piperidin-4-yl]methyl]quinazolin-4-one is a quinazoline derivative that has gained attention in recent years due to its potential as a therapeutic agent. This compound has been studied extensively for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 7-Fluoro-3-[[1-(2-pyrazol-1-ylethyl)piperidin-4-yl]methyl]quinazolin-4-one is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of several enzymes involved in cancer cell growth and proliferation, including tyrosine kinases and topoisomerases. It may also modulate the immune response, reducing inflammation and promoting cell death in cancer cells.
Biochemical and Physiological Effects
Studies have shown that 7-Fluoro-3-[[1-(2-pyrazol-1-ylethyl)piperidin-4-yl]methyl]quinazolin-4-one has several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It may also inhibit angiogenesis, the formation of new blood vessels that tumors need to grow. Additionally, it has been shown to reduce inflammation and oxidative stress in animal models of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 7-Fluoro-3-[[1-(2-pyrazol-1-ylethyl)piperidin-4-yl]methyl]quinazolin-4-one in lab experiments is its potential as a therapeutic agent. It has shown promise in preclinical studies as an anticancer and anti-inflammatory agent. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for research on 7-Fluoro-3-[[1-(2-pyrazol-1-ylethyl)piperidin-4-yl]methyl]quinazolin-4-one. One area of interest is its potential as a targeted therapy for specific types of cancer. Researchers may also explore its use in combination with other drugs to enhance its therapeutic potential. Additionally, further studies may be needed to fully elucidate its mechanism of action and optimize its efficacy as a therapeutic agent.
In conclusion, 7-Fluoro-3-[[1-(2-pyrazol-1-ylethyl)piperidin-4-yl]methyl]quinazolin-4-one is a promising compound with potential applications in scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed. Further studies are needed to fully understand its therapeutic potential and optimize its use as a targeted therapy for cancer and other diseases.
Métodos De Síntesis
The synthesis of 7-Fluoro-3-[[1-(2-pyrazol-1-ylethyl)piperidin-4-yl]methyl]quinazolin-4-one involves the reaction of 7-fluoro-3-nitroquinazolin-4-one with 1-(2-pyrazol-1-ylethyl)piperidine-4-carboxaldehyde in the presence of a reducing agent such as sodium dithionite. The resulting product is then purified through column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
The potential applications of 7-Fluoro-3-[[1-(2-pyrazol-1-ylethyl)piperidin-4-yl]methyl]quinazolin-4-one in scientific research are vast. This compound has been shown to have anticancer properties, inhibiting the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. It has also been studied for its potential as an anti-inflammatory agent, reducing inflammation in animal models of rheumatoid arthritis and other inflammatory conditions.
Propiedades
IUPAC Name |
7-fluoro-3-[[1-(2-pyrazol-1-ylethyl)piperidin-4-yl]methyl]quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN5O/c20-16-2-3-17-18(12-16)21-14-24(19(17)26)13-15-4-8-23(9-5-15)10-11-25-7-1-6-22-25/h1-3,6-7,12,14-15H,4-5,8-11,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHIXRWVESXJTEB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=NC3=C(C2=O)C=CC(=C3)F)CCN4C=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoro-3-[[1-(2-pyrazol-1-ylethyl)piperidin-4-yl]methyl]quinazolin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

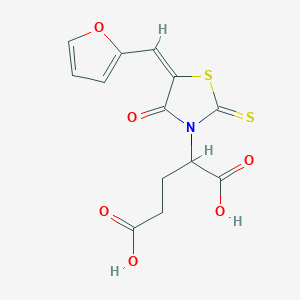
![2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-cyclopropyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2368187.png)
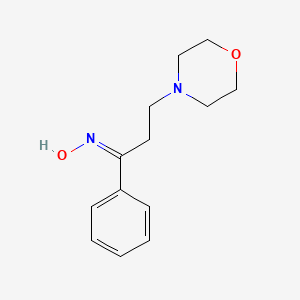
![2-(2-hydroxy-3-methoxyphenyl)-9-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2368190.png)
![[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2368193.png)
![N-{2-[3-(3,4-difluorophenyl)-1,2,4-oxadiazol-5-yl]-3-thienyl}-2-(4-fluorophenyl)acetamide](/img/structure/B2368194.png)
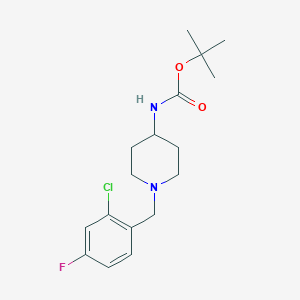
![(Z)-methyl 3-(2-methoxy-2-oxoethyl)-2-((2-((2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)thio)acetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2368196.png)
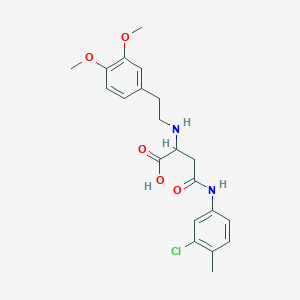

![3-(Prop-2-enoylamino)-N-[[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl]propanamide](/img/structure/B2368201.png)
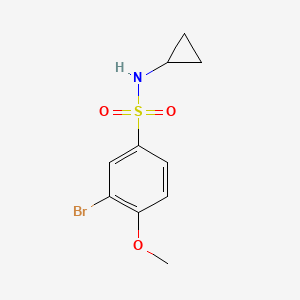

![4-(2-(4-chlorophenyl)-2-oxoethyl)-2-(2,5-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2368208.png)